

Application Notes and Protocols for Stable Isotope Labeling with ^{13}C -Triheptadecanoin

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Compound of Interest

Compound Name: *Triheptadecanoin*

Cat. No.: *B054981*

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Introduction

Stable isotope labeling with ^{13}C -**Triheptadecanoin** is a powerful technique for tracing the metabolic fate of odd-chain fatty acids in vivo and in vitro. **Triheptadecanoin**, a triglyceride composed of three heptadecanoic acid (C17:0) molecules, is metabolized to yield propionyl-CoA. The ^{13}C label allows for the precise tracking of these carbon atoms as they enter central carbon metabolism, particularly through the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. These application notes provide an overview of the methodology, from in vivo administration to sample analysis, and include detailed protocols for researchers.

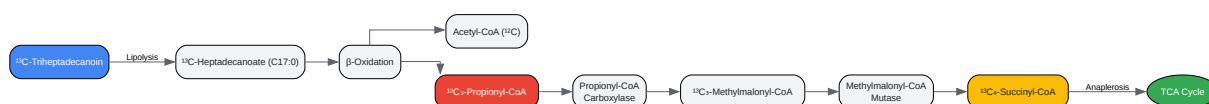
The metabolism of ^{13}C -**Triheptadecanoin** provides a unique window into cellular energetics. Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the terminal three carbons of heptadecanoic acid form $^{13}\text{C}_3$ -propionyl-CoA. This molecule is then carboxylated to form $^{13}\text{C}_3$ -methylmalonyl-CoA, which is subsequently isomerized to $^{13}\text{C}_4$ -succinyl-CoA, an intermediate of the TCA cycle. By tracking the incorporation of ^{13}C into succinyl-CoA and other TCA cycle intermediates, researchers can quantify the contribution of odd-chain fatty acids to anaplerosis, a critical process for maintaining TCA cycle function, particularly in tissues with high energy demands such as the heart.

Applications

- Metabolic Flux Analysis (MFA): Quantifying the contribution of odd-chain fatty acids to TCA cycle anaplerosis in various tissues.[1][2][3][4]
- Cardiovascular Research: Investigating cardiac energy metabolism and the role of anaplerosis in heart failure and other cardiac pathologies.
- Neurological Disorders: Studying brain metabolism and the potential therapeutic effects of anaplerotic substrates.
- Inborn Errors of Metabolism: Diagnosing and monitoring disorders of fatty acid oxidation and organic acidemias.[5][6][7][8][9]
- Drug Development: Evaluating the metabolic effects of therapeutic compounds on fatty acid metabolism and TCA cycle function.

Metabolic Pathway of ^{13}C -Triheptadecanoin

The following diagram illustrates the metabolic pathway of ^{13}C -heptadecanoate derived from ^{13}C -Triheptadecanoin, highlighting its entry into the TCA cycle.

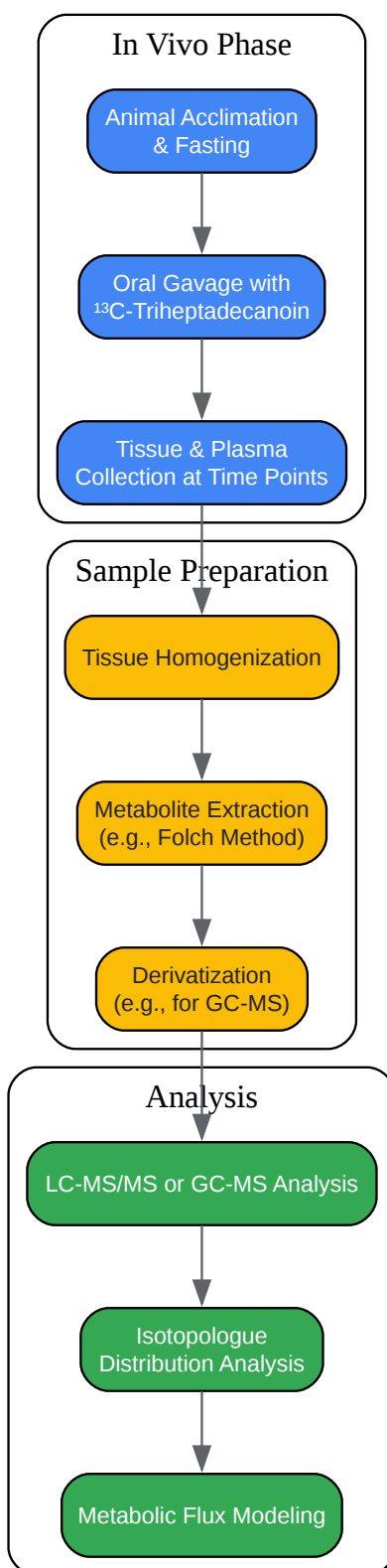


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Metabolism of ^{13}C -Triheptadecanoin to replenish the TCA cycle.

Experimental Workflow

A typical experimental workflow for an in vivo study using ^{13}C -Triheptadecanoin is depicted below.



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General workflow for ^{13}C -**Triheptadecanoin** metabolic tracing.

Detailed Protocols

Protocol 1: In Vivo Administration of ^{13}C -Triheptadecanoin to Mice

This protocol describes the oral administration of ^{13}C -**Triheptadecanoin** to mice for metabolic tracing studies.

Materials:

- ^{13}C -**Triheptadecanoin** (uniformly labeled)
- Corn oil (or other suitable vehicle)
- Animal gavage needles (20-22 gauge, straight or curved)
- Syringes (1 mL)
- Animal scale

Procedure:

- **Animal Acclimation:** House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.
- **Fasting:** Fast mice overnight (approximately 12-16 hours) with free access to water. This helps to reduce the variability in baseline metabolism.
- **Tracer Preparation:** Prepare a dosing solution of ^{13}C -**Triheptadecanoin** in corn oil. A typical concentration is 50-100 mg/mL. Warm the solution slightly and vortex thoroughly to ensure a homogenous suspension.
- **Dosage Calculation:** A common dosage for oral gavage of lipids in mice is in the range of 1-2 g/kg of body weight. Calculate the required volume of the dosing solution for each mouse based on its body weight.
- **Oral Gavage:**

- Gently restrain the mouse.
- Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
- Insert the gavage needle into the esophagus and gently advance it into the stomach.
- Slowly administer the calculated volume of the ^{13}C -**Triheptadecanoin** suspension.
- Carefully withdraw the needle and return the mouse to its cage.
- Sample Collection: At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-gavage, euthanize the mice and collect blood (plasma) and tissues of interest (e.g., heart, liver, skeletal muscle). Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

Protocol 2: Metabolite Extraction from Tissues

This protocol is a modification of the Folch method for the extraction of both lipids and polar metabolites from tissues.

Materials:

- Frozen tissue samples
- Chloroform
- Methanol
- 0.9% NaCl solution (ice-cold)
- Phosphate-buffered saline (PBS, ice-cold)
- Homogenizer (e.g., bead beater or Dounce homogenizer)
- Centrifuge

Procedure:

- Tissue Homogenization:
 - Weigh the frozen tissue (typically 20-50 mg).
 - Add the tissue to a tube containing ice-cold PBS and homogenize thoroughly.
- Solvent Extraction:
 - To the tissue homogenate, add a 2:1 mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per volume of tissue.
 - Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
- Phase Separation:
 - Add 0.25 volumes of 0.9% NaCl solution to the mixture.
 - Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
- Fraction Collection:
 - The upper aqueous layer contains the polar metabolites (including TCA cycle intermediates). Carefully collect this layer into a new tube.
 - The lower organic layer contains the lipids (including fatty acids and acylcarnitines). Collect this layer into a separate tube.
- Drying and Storage:
 - Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.
 - Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and TCA Cycle Intermediates

This protocol outlines the general approach for analyzing ^{13}C -labeled acyl-CoAs and TCA cycle intermediates by LC-MS/MS.

Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
- Reversed-phase C18 column for acyl-CoA analysis.
- HILIC or anion-exchange column for TCA cycle intermediate analysis.

Procedure:

- **Sample Reconstitution:** Reconstitute the dried polar metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
- **Chromatographic Separation:** Separate the metabolites using an appropriate LC method.
- **Mass Spectrometry Analysis:**
 - Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the ^{13}C -labeled metabolites of interest.
 - For each metabolite, a precursor ion (the m/z of the labeled molecule) and a product ion (a specific fragment ion) are monitored.

Quantitative Data Presentation

The following tables provide hypothetical, yet representative, quantitative data that could be obtained from a ^{13}C -**Triheptadecanoic acid** tracing study in mice. The data illustrates the percent enrichment of ^{13}C in key metabolites in heart and liver tissue at different time points after oral gavage.

Table 1: ^{13}C Enrichment in Heart Tissue Metabolites

Metabolite	Time Point (minutes)	% ¹³ C Enrichment (M+n)
¹³ C ₃ -Propionyl-CoA	30	15.2 ± 2.1
	60	25.8 ± 3.5
	120	18.4 ± 2.9
¹³ C ₄ -Succinyl-CoA	30	5.6 ± 0.8
	60	12.1 ± 1.5
	120	9.8 ± 1.2
¹³ C ₄ -Malate	30	4.9 ± 0.6
	60	10.5 ± 1.3
	120	8.5 ± 1.1
¹³ C ₂ -Glutamate	60	3.2 ± 0.4
	120	5.1 ± 0.7

Table 2: ¹³C Enrichment in Liver Tissue Metabolites

Metabolite	Time Point (minutes)	% ¹³ C Enrichment (M+n)
¹³ C ₃ -Propionyl-CoA	30	22.5 ± 3.2
	60	38.1 ± 4.6
	120	25.3 ± 3.8
¹³ C ₄ -Succinyl-CoA	30	8.2 ± 1.1
	60	18.9 ± 2.3
	120	14.7 ± 1.9
¹³ C ₄ -Malate	30	7.1 ± 0.9
	60	16.3 ± 2.0
	120	12.8 ± 1.6
¹³ C ₂ -Glutamate	60	4.5 ± 0.5
	120	7.8 ± 0.9

Table 3: Suggested MRM Transitions for ¹³C-Labeled Metabolites

Note: These are theoretical transitions and should be optimized empirically.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
¹³ C ₃ -Propionyl-CoA	827.2	319.1
¹³ C ₃ -Methylmalonyl-CoA	871.2	363.1
¹³ C ₄ -Succinyl-CoA	872.2	364.1
¹³ C ₄ -Malate	137.0	75.0
¹³ C ₄ -Fumarate	119.0	75.0
¹³ C ₄ -Citrate	195.1	91.0

Conclusion

Stable isotope labeling with ^{13}C -**Triheptadecanoin** is a valuable tool for elucidating the metabolic fate of odd-chain fatty acids and their contribution to TCA cycle anaplerosis. The protocols and data presented here provide a framework for researchers to design and execute their own metabolic tracing studies. Careful optimization of experimental conditions, particularly the mass spectrometry parameters, is crucial for obtaining accurate and reproducible results. This technique holds significant promise for advancing our understanding of cellular metabolism in health and disease.

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